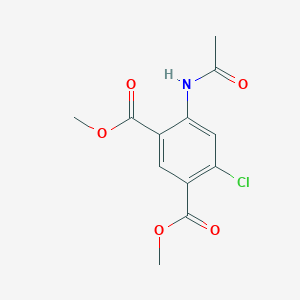

Dimethyl 4-acetamido-6-chloroisophthalate

Description

Properties

IUPAC Name |

dimethyl 4-acetamido-6-chlorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-6(15)14-10-5-9(13)7(11(16)18-2)4-8(10)12(17)19-3/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHKMIAOOKXWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)OC)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 4 Acetamido 6 Chloroisophthalate

Established Synthetic Routes and Precursors

Synthesis from Halogenated Benzoate (B1203000) Derivatives and Carbon Monoxide

A prominent method for the formation of isophthalate (B1238265) structures involves the palladium-catalyzed carbonylation of halogenated benzoate derivatives. This approach is a powerful tool for introducing the second ester group onto the aromatic ring. In a hypothetical synthesis of Dimethyl 4-acetamido-6-chloroisophthalate, a suitable precursor would be a methyl benzoate derivative appropriately substituted with a halogen, an acetamido group, and a chloro group.

The reaction proceeds by the oxidative addition of the palladium catalyst to the aryl halide bond, followed by the insertion of carbon monoxide and subsequent nucleophilic attack by methanol (B129727) to form the methyl ester.

Hypothetical Reaction Scheme:

This method benefits from the direct introduction of the carboxyl group, often with high selectivity.

Multi-step Convergent and Divergent Synthetic Strategies

More complex, multi-step strategies can also be employed, offering flexibility in the introduction of the various functional groups.

Convergent Strategy: A convergent approach would involve the synthesis of two or more fragments of the final molecule, which are then combined in the later stages. For instance, a fragment containing the 4-acetamido-6-chloroaniline core could be synthesized separately from a fragment that will form the two ester groups. These fragments would then be coupled to yield the target molecule.

Divergent Strategy: In a divergent synthesis, a common intermediate is used to create a library of related compounds. Starting with a pre-functionalized isophthalate core, one could introduce the acetamido and chloro groups in the final steps. For example, starting from dimethyl 4-amino-6-chloroisophthalate, the final step would be the acetylation of the amino group.

A related synthesis of dimethyl 4-methyl-6-perfluoroalkylisophthalates was achieved through an intramolecular Wittig reaction of acyclic phosphorane precursors, highlighting the potential for innovative cyclization strategies to form the isophthalate ring. rsc.org

Catalytic Approaches in Synthesis

The use of transition metal catalysts is central to many modern organic synthetic methods, and the synthesis of this compound is no exception. Palladium and nickel catalysts are particularly noteworthy for their role in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbonylation and Coupling Reactions

Palladium catalysts are highly effective for carbonylation reactions, which are fundamental to the synthesis of esters from aryl halides. scielo.brsemanticscholar.org These reactions typically utilize a palladium(0) source, which is oxidized to palladium(II) during the catalytic cycle. Various phosphine (B1218219) ligands can be used to modulate the reactivity and stability of the catalyst. researchgate.netresearchgate.net The use of carbon monoxide gas or a CO-releasing molecule is essential for this transformation. researchgate.net

Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of novel ligands and reaction media. scielo.br The direct carbonylation of C-H bonds is also an emerging area that could offer new routes to isophthalate synthesis. semanticscholar.org

Table 1: Representative Palladium Catalysts and Ligands for Carbonylation Reactions

| Catalyst Precursor | Ligand | Typical Application |

| Pd(OAc)₂ | PPh₃ | General carbonylation of aryl halides |

| PdCl₂(dppf) | dppf | Cross-coupling and carbonylation reactions |

| Pd₂(dba)₃ | Xantphos | Aryl halide carbonylation with high selectivity |

This table presents representative examples and not specific data for the synthesis of this compound.

Nickel-Catalyzed Processes for Related Phthalate (B1215562) Structures

While palladium catalysis is more common for laboratory-scale carbonylation, nickel-based systems offer a cost-effective alternative and are used in industrial processes. Nickel catalysts have been investigated for the hydrogenation of phthalate esters. Although not a direct synthesis of the aromatic isophthalate, this demonstrates the utility of nickel in modifying related structures. Nickel catalysts are also known to be effective in cross-coupling reactions, which could be applied in a convergent synthesis strategy.

Optimization of Reaction Conditions and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.

Key Optimization Parameters:

Catalyst and Ligand: The choice of palladium or nickel catalyst and the accompanying ligand is critical. The electronic and steric properties of the ligand can influence the rate of oxidative addition, CO insertion, and reductive elimination.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the solubility of reactants and the stability of catalytic intermediates.

Base: A base is often required to neutralize the hydrogen halide formed during the reaction. The strength and nature of the base (e.g., organic amines, inorganic carbonates) can impact the reaction rate and side product formation.

Temperature and Pressure: Carbonylation reactions are often sensitive to temperature and the pressure of carbon monoxide. These parameters need to be carefully controlled to ensure efficient reaction and prevent catalyst decomposition.

Table 2: Hypothetical Optimization of a Palladium-Catalyzed Carbonylation

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 100 | 65 |

| 2 | Pd(OAc)₂ | dppf | K₂CO₃ | DMF | 120 | 85 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 | 92 |

This table is a hypothetical representation of an optimization study for a related carbonylation reaction and does not reflect actual experimental data for the synthesis of this compound.

Through systematic variation of these parameters, a robust and high-yielding synthetic protocol for this compound can be developed.

Fischer Esterification

The final step in the proposed synthesis is the conversion of the two carboxylic acid groups into methyl esters. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comacs.orgsigmaaldrich.comwikipedia.org

Reaction: 4-Acetamido-6-chloroisophthalic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Mechanism: The mechanism involves several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A proton transfer then occurs from the incoming methanol-derived hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). The tetrahedral intermediate then collapses, expelling a molecule of water and forming a protonated ester. Finally, a molecule of methanol or another base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the methyl ester. This process occurs for both carboxylic acid groups to give the final product, this compound. To drive the equilibrium towards the product side, an excess of methanol is typically used, and in some cases, water is removed as it is formed.

Chemical Reactivity and Transformations of Dimethyl 4 Acetamido 6 Chloroisophthalate

Reactions at the Chloroisophthalate Core

The presence of a chlorine atom on the aromatic ring opens up possibilities for a variety of substitution reactions, which are fundamental in the construction of more complex molecular architectures.

The chlorine atom of Dimethyl 4-acetamido-6-chloroisophthalate is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the adjacent ester groups enhances the electrophilicity of the carbon atom to which the chlorine is attached, thereby facilitating attack by nucleophiles.

A notable example of this reactivity is the synthesis of pyrazole (B372694) derivatives. In a documented synthetic route, this compound serves as a key intermediate, reacting with arylhydrazine hydrochlorides. This reaction proceeds via a condensation mechanism, where the arylhydrazine displaces the chloride to form a new carbon-nitrogen bond, leading to the formation of a pyrazole ring system.

| Reactant | Nucleophile | Product |

| This compound | Arylhydrazine hydrochloride | 1-Aryl-3-substituted-1H-pyrazole-4,5-dicarboxylic acid derivative |

This table illustrates a specific application of nucleophilic aromatic substitution on this compound.

While specific examples of metal-mediated cross-coupling reactions involving this compound are not extensively documented in readily available literature, the presence of an aryl chloride functionality suggests its potential as a substrate in various palladium-catalyzed reactions. tandfonline.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. tandfonline.com

Theoretically, this compound could participate in well-established cross-coupling reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base would be expected to yield a biaryl product. orgosolver.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines would lead to the synthesis of N-aryl derivatives, replacing the chlorine atom with a nitrogen-containing substituent. commonorganicchemistry.comnih.gov

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of an alkynyl-substituted isophthalate (B1238265) derivative.

The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation (for Suzuki) or coordination of the nucleophile, and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov

| Cross-Coupling Reaction | Potential Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted dimethyl 4-acetamidoisophthalate |

| Buchwald-Hartwig | Amine (R₂NH) | Dimethyl 4-acetamido-6-(dialkylamino)isophthalate |

| Sonogashira | Terminal alkyne (RC≡CH) | Dimethyl 4-acetamido-6-(alkynyl)isophthalate |

This table outlines the potential outcomes of various metal-mediated cross-coupling reactions with this compound based on its chemical structure.

Transformations of the Acetamido Functionality

The acetamido group (–NHCOCH₃) is a versatile functional handle that can be hydrolyzed to the corresponding amine or further functionalized through alkylation or acylation reactions.

The acetamido group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, Dimethyl 4-amino-6-chloroisophthalate. orgoreview.com This transformation is a common deprotection strategy in organic synthesis. For instance, in the synthesis of certain pyrazole derivatives, the acetamido group is hydrolyzed as a subsequent step after the initial condensation reaction. The resulting amino group can then undergo further reactions, such as diazotization.

Amide hydrolysis is typically achieved by heating with aqueous acid or base. orgoreview.commasterorganicchemistry.com In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.com Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com

| Starting Material | Reagents | Product |

| This compound | Acid or Base / H₂O | Dimethyl 4-amino-6-chloroisophthalate |

This table shows the product of the hydrolysis of the acetamido group in this compound.

While direct N-alkylation or N-acylation of this compound is not specifically reported, the general reactivity of amides allows for such transformations.

N-Alkylation: The nitrogen of an amide is generally not very nucleophilic. stackexchange.com Therefore, N-alkylation typically requires the use of a strong base, such as sodium hydride, to deprotonate the amide, forming a more nucleophilic amidate anion. echemi.com This anion can then react with an alkyl halide to form the N-alkylated product. echemi.com Catalytic methods for the N-alkylation of amides using alcohols in the presence of a catalyst have also been developed. rsc.org

N-Acylation: N-acylation of an amide to form an imide can be achieved using an acylating agent like an acid chloride or anhydride, often in the presence of a catalyst. tandfonline.com For example, iodine has been shown to promote the N-acylation of amines and amides. tandfonline.com

| Transformation | General Reagents | Potential Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Dimethyl 4-(N-alkyl-acetamido)-6-chloroisophthalate |

| N-Acylation | Acyl Chloride (R'COCl) / Catalyst | Dimethyl 4-(N-acyl-acetamido)-6-chloroisophthalate |

This table presents plausible, though not specifically documented, N-alkylation and N-acylation reactions of this compound based on general amide reactivity.

Modifications of the Ester Groups

The two methyl ester groups in this compound are key sites for modification, allowing for the synthesis of a variety of derivatives, including dicarboxylic acids, diols, and other esters.

Saponification: The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid can be achieved through saponification, which involves heating with a strong base like sodium hydroxide, followed by an acidic workup. masterorganicchemistry.comorganicchemistrytutor.com This reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl. masterorganicchemistry.com

Transesterification: It is conceivable that the methyl esters could be converted to other esters through transesterification. masterorganicchemistry.com This can be accomplished under either acidic or basic conditions by heating the dimethyl ester in an excess of a different alcohol. masterorganicchemistry.com For instance, using ethanol (B145695) would yield the diethyl ester.

Reduction: The ester groups can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for ester reduction. commonorganicchemistry.comorgoreview.comlibretexts.org The reaction would yield (4-acetamido-6-chloro-1,3-phenylene)dimethanol.

| Reaction | Reagents | Product |

| Saponification | 1. NaOH, H₂O, heat 2. H₃O⁺ | 4-Acetamido-6-chloroisophthalic acid |

| Transesterification | R'OH, acid or base catalyst | Dialkyl 4-acetamido-6-chloroisophthalate |

| Reduction | 1. LiAlH₄, ether 2. H₃O⁺ | (4-Acetamido-6-chloro-1,3-phenylene)dimethanol |

This table summarizes the expected products from the modification of the ester groups of this compound.

Transesterification Processes

Transesterification is a crucial process for modifying the ester groups of this compound, allowing for the introduction of different alcohol moieties. This reaction typically involves heating the dimethyl ester with an excess of another alcohol in the presence of a catalyst.

The general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. Subsequent elimination of methanol (B129727) yields the new ester. The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Common catalysts for transesterification include both acids (like sulfuric acid or p-toluenesulfonic acid) and bases (such as sodium methoxide (B1231860) or titanium alkoxides). The choice of catalyst can influence reaction rates and selectivity. For a substrate like this compound, the reaction conditions must be carefully controlled to avoid undesired side reactions, such as hydrolysis of the amide group.

Table 1: Representative Transesterification Reactions of Dimethyl Isophthalate Derivatives

| Reactant Alcohol | Catalyst | Product | Reference |

| Allyl Alcohol | Sodium Ethoxide | Diallyl isophthalate | longdom.org |

| Ethylene Glycol | Zinc Acetate | Bis(2-hydroxyethyl) isophthalate | General Knowledge |

| Glycerol | Lipase | Glyceryl isophthalate esters | General Knowledge |

This table illustrates typical transesterification reactions for related isophthalate compounds, providing a basis for predicting the behavior of this compound.

Selective Hydrolysis and Saponification

The two methyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Selective hydrolysis, the conversion of only one of the two ester groups, can be a significant challenge due to the similar reactivity of the two positions.

Saponification , or base-mediated hydrolysis, is typically carried out using a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. Complete saponification would yield 4-acetamido-6-chloroisophthalic acid.

Achieving selective monohydrolysis to produce a monoester-monoacid derivative requires careful control of reaction conditions, such as using a limited amount of base, lower temperatures, or specific solvent systems. Enzymatic hydrolysis, for instance using pig liver esterase, has been shown to be effective for the selective hydrolysis of some diesters and could potentially be applied to this substrate. mdpi.com

Table 2: Hydrolysis Conditions for Dimethyl Phthalate (B1215562) Isomers

| Substrate | Conditions | Products | Findings | Reference |

| Dimethyl isophthalate (DMI) | Trichosporon sp. DMI-5-1 (yeast) | Monomethyl isophthalate | One-step hydrolysis to the monoester. | wikipedia.org |

| Dimethyl terephthalate (B1205515) (DMT) | Trichosporon sp. DMI-5-1 (yeast) | Monomethyl terephthalate, Terephthalic acid | Stepwise hydrolysis to monoester and then diacid. | wikipedia.org |

This table summarizes findings on the microbial hydrolysis of related dimethyl phthalate isomers, highlighting the potential for selective transformations.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions.

The acetamido group (-NHCOCH₃) is a moderately activating group and is an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of the resonance contribution of its lone pairs, which can partially offset the inductive effect and stabilize the intermediate for ortho and para attack.

The two methyl ester groups (-COOCH₃) are deactivating groups and meta-directors. Their strong electron-withdrawing nature, through both induction and resonance, decreases the electron density of the ring, making it less susceptible to electrophilic attack.

Considering the positions on the ring of this compound:

Position 1 and 3: Substituted with methyl ester groups.

Position 4: Substituted with the activating acetamido group.

Position 6: Substituted with the deactivating chloro group.

Positions 2 and 5 are available for substitution.

The directing effects of the substituents are as follows:

The acetamido group at C4 directs ortho to positions 3 and 5.

The chloro group at C6 directs ortho to position 5 and para to position 2.

The ester group at C1 directs meta to positions 3 and 5.

The ester group at C3 directs meta to positions 1 and 5.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. xmu.edu.cnmasterorganicchemistry.com The specific conditions required for these reactions on this compound would need to overcome the deactivating effects of the substituents.

Advanced Spectroscopic and Structural Characterization of Dimethyl 4 Acetamido 6 Chloroisophthalate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the structural elucidation of organic molecules in solution. For Dimethyl 4-acetamido-6-chloroisophthalate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and offers insights into the molecule's connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for deciphering complex spin systems and establishing through-bond correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is utilized to identify proton-proton coupling networks. sdsu.eduyoutube.com For this compound, this experiment would primarily show correlations between aromatic protons on the benzene (B151609) ring, if any are coupled. Given the substitution pattern, the two aromatic protons are isolated and would not show a COSY correlation to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. sdsu.eduyoutube.com It is instrumental in assigning the carbon signals for the aromatic CH groups and the methyl groups of the acetamido and ester functionalities.

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structures. mdpi.comchemicalbook.commdpi.com

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~167.0 | H-9, H-2 |

| 2 | - | ~135.0 | H-9, H-5 |

| 3 | - | ~165.5 | H-5, H-10 |

| 4 | - | ~138.0 | H-5, H-11 |

| 5 | 8.15 (s) | ~125.0 | C-1, C-3, C-4, C-6 |

| 6 | - | ~130.0 | H-9, H-5 |

| 7 | - | ~132.0 | H-11 |

| 8 | - | ~169.0 | H-11 |

| 9 | 7.90 (s) | ~128.0 | C-1, C-2, C-6 |

| 10 | 3.90 (s) | ~53.0 | C-3 |

| 11 | 2.20 (s) | ~25.0 | C-8 |

Chemical shifts are referenced to a standard solvent signal. Actual values may vary based on solvent and experimental conditions.

Elucidation of Solution-State Conformations

The orientation of the ester and acetamido groups relative to the aromatic ring can be inferred from NMR data. The observation of a single set of resonances for the two methyl ester groups in some related terephthalate (B1205515) molecules suggests free rotation around the C-C bonds connecting them to the ring under the measurement conditions. nih.gov However, for this compound, the two ester groups are chemically non-equivalent due to the substitution pattern. The conformation of the acetamido group can influence the chemical environment of the adjacent aromatic proton, and this can be studied using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space correlations between protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. lcms.cz

Fragmentation Pathway Analysis

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions from this compound. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺. The fragmentation of this compound is expected to proceed through characteristic losses of its functional groups.

A plausible fragmentation pathway could involve:

Loss of a methoxy (B1213986) radical (•OCH₃) from one of the ester groups.

Loss of a methoxycarbonyl radical (•COOCH₃).

Cleavage of the acetamido group, potentially as a ketene (B1206846) (CH₂=C=O) fragment.

Loss of the entire acetamido group.

The table below outlines potential major fragments and their calculated exact masses.

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₃ClNO₅ | 286.0482 |

| [M - OCH₃]⁺ | C₁₁H₉ClNO₄ | 254.0211 |

| [M - COOCH₃]⁺ | C₁₀H₉ClNO₃ | 226.0265 |

| [M - CH₂CO]⁺ | C₁₀H₁₀ClNO₄ | 243.0298 |

Isotopic Pattern Interpretation

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.org This results in the molecular ion appearing as a pair of peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 (for the [M]⁺ and [M+2]⁺ peaks). libretexts.orgchromatographyonline.com This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule and its fragments. The high-resolution capability of the mass spectrometer allows for the precise measurement of these isotopic peaks, further confirming the elemental composition. nih.govacs.org

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the substituent groups. For instance, in related structures like dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, significant differences in the torsional angle between the ester group and the aromatic ring have been observed in different polymorphs. nih.gov One could expect to observe specific orientations for the two ester groups and the acetamido group relative to the plane of the central ring in this compound.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a significant feature, likely involving the N-H of the acetamido group acting as a hydrogen bond donor and one of the carbonyl oxygens of the ester or acetamido groups acting as an acceptor. These interactions create a supramolecular architecture in the solid state.

A hypothetical data table from a crystallographic analysis is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| C-Cl bond length (Å) | ~1.74 |

| N-C (amide) bond length (Å) | ~1.35 |

| C=O (ester) bond length (Å) | ~1.21 |

| C=O (amide) bond length (Å) | ~1.23 |

| Dihedral angle (ring plane - ester 1) | Variable |

| Dihedral angle (ring plane - ester 2) | Variable |

| Hydrogen Bond (N-H···O) distance (Å) | ~2.9 |

Note: The unit cell parameters are hypothetical and would need to be determined experimentally.

Crystal Packing and Intermolecular Interactions

The solid-state arrangement of this compound is primarily governed by a network of hydrogen bonds and other non-covalent interactions, resulting in a highly organized crystal lattice. X-ray crystallographic studies have been instrumental in elucidating these packing features.

The most significant interaction is the hydrogen bond formed between the amide N–H group, acting as a donor, and the carbonyl oxygen atom of the ester group at position C1 of an adjacent molecule. This interaction, denoted as N–H···O=C, links the molecules into chains. Specifically, in a related derivative, Dimethyl 4-acetamido-2-chloroisophthalate, this bond creates a C(7) chain motif along the direction.

Table 1: Hydrogen Bond Geometry for Dimethyl 4-acetamido-2-chloroisophthalate (A Representative Derivative)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry of A |

| N1–H1···O4 | 0.86 | 2.12 | 2.964 (3) | 166 | x, y-1, z |

| C6–H6···O2 | 0.93 | 2.52 | 3.321 (4) | 144 | -x+1, -y+1, -z+1 |

| C10–H10A···Cl1 | 0.96 | 2.91 | 3.766 (3) | 149 | -x+1/2, y-1/2, z |

Note: Data is for a closely related derivative and serves as an illustrative example of the types of interactions present.

Conformational Analysis in the Crystalline State

In its crystalline form, the conformation of this compound is characterized by a nearly planar arrangement of its core structure. The isophthalate (B1238265) ring itself is planar, with the attached substituent groups showing specific orientations due to steric and electronic effects.

The acetamido group (–NHCOCH₃) is observed to be nearly coplanar with the benzene ring. This planarity facilitates electron delocalization between the amide group and the aromatic system. The torsion angle between the plane of the amide group and the benzene ring is a key parameter in defining this conformation. In the related 2-chloro derivative, this torsion angle (C5—C4—N1—C8) is found to be -176.9 (2)°.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides definitive information about the functional groups present in this compound.

The FT-IR spectrum is characterized by several key absorption bands. A strong band observed in the region of 3250-3300 cm⁻¹ is assigned to the N–H stretching vibration of the secondary amide group, indicative of hydrogen bonding. The carbonyl (C=O) stretching vibrations give rise to intense bands. Typically, the amide I band (primarily C=O stretch) appears around 1660-1680 cm⁻¹, while the ester carbonyl stretching vibrations are found at higher frequencies, usually in the 1720-1740 cm⁻¹ range. The presence of two distinct ester carbonyl peaks may occur due to their different chemical environments.

Other significant peaks include C–O stretching vibrations for the ester groups around 1200-1300 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and the C–Cl stretching vibration, which typically appears at lower wavenumbers (below 800 cm⁻¹).

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3279 | ν(N–H) | Amide N–H Stretch |

| ~1732 | ν(C=O) | Ester Carbonyl Stretch |

| ~1674 | ν(C=O) | Amide I Band |

| ~1537 | δ(N–H) | Amide II Band |

| ~1258 | ν(C–O) | Ester C–O Stretch |

| ~770 | ν(C–Cl) | C–Cl Stretch |

Note: Wavenumbers are approximate and based on characteristic values for the functional groups present.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions associated with the substituted benzene ring and the carbonyl groups.

The primary absorption maxima are typically attributed to the π→π* transitions of the aromatic system, which is influenced by the electron-donating acetamido group and the electron-withdrawing chloro and methoxycarbonyl groups. These substitutions can cause a bathochromic (red) shift compared to unsubstituted benzene. A study on a similar compound, N-(2-carbomethoxy-4-chlorophenyl)acetamide, showed an absorption maximum (λ_max) at approximately 288 nm. It is anticipated that this compound would have a similar absorption profile, likely with maxima in the 250-300 nm range. The n→π* transitions, which are weaker, may be observed as shoulders on the main absorption bands.

Information regarding the fluorescence (emission) properties of this specific compound is not widely available in the literature, suggesting it may not be significantly fluorescent. Many aromatic esters and amides are only weakly emissive in solution at room temperature due to efficient non-radiative decay pathways.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are also adept at predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be instrumental in the structural elucidation and characterization of new compounds. By comparing theoretically predicted spectra with experimental data, chemists can confirm molecular structures and assign spectral peaks. For Dimethyl 4-acetamido-6-chloroisophthalate, a computational study would involve geometry optimization followed by the calculation of magnetic shielding tensors for NMR and harmonic frequencies for IR spectroscopy. No such predictive studies are currently available for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment.

Conformational Dynamics Studies

The presence of rotatable bonds in this compound, such as those connected to the ester and acetamido groups, suggests that the molecule can adopt multiple conformations. Molecular dynamics simulations could be employed to explore the conformational landscape of this molecule, identifying low-energy conformers and the energy barriers between them. Understanding the preferred three-dimensional structures is essential as the conformation can significantly influence the molecule's physical and biological properties. This area of research remains unexplored for this compound.

Intermolecular Interaction Analysis in Solvation or Condensed Phases

The behavior of this compound in a solution or in a solid state is governed by its intermolecular interactions with solvent molecules or other molecules of its kind. MD simulations can model these interactions, providing details on solvation shells, hydrogen bonding patterns, and other non-covalent interactions. Such studies are critical for understanding solubility, crystal packing, and other macroscopic properties. To date, no simulation data on the intermolecular interactions of this compound has been published.

Structure-Property Relationship Studies (e.g., electronic and steric effects)

Electronic Effects:

The electronic landscape of the aromatic ring in this compound is significantly influenced by the cumulative inductive and resonance effects of its substituents. The acetamido, chloro, and methoxycarbonyl groups each contribute to the distribution of electron density within the benzene (B151609) ring.

The acetamido group (–NHCOCH₃) generally acts as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. echemi.combrainly.comijarsct.co.inquizlet.com This is primarily due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the benzene ring through a resonance effect (+R). brainly.comstackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the substituent. brainly.comijarsct.co.in However, the activating nature of the acetamido group is somewhat moderated by the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group. brainly.comstackexchange.com

The two methoxycarbonyl groups (–COOCH₃) are strongly deactivating and meta-directing. Both the carbonyl carbon and the ester oxygen are electronegative, contributing to a significant electron-withdrawing inductive effect (-I). Furthermore, the carbonyl group withdraws electron density from the aromatic ring via a resonance effect (-R). libretexts.org This combined withdrawal of electron density significantly reduces the nucleophilicity of the benzene ring.

The cumulative effect of these substituents on this compound results in a complex electronic environment. The activating, ortho, para-directing influence of the acetamido group is counteracted by the deactivating effects of the chloro and, most significantly, the two methoxycarbonyl groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| Acetamido (–NHCOCH₃) | -I (Electron-withdrawing) | +R (Electron-donating) | Activating | ortho, para |

| Chloro (–Cl) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | ortho, para |

| Methoxycarbonyl (–COOCH₃) | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Strongly Deactivating | meta |

Steric Effects:

Steric hindrance in this compound arises from the spatial arrangement and size of the substituents on the benzene ring. libretexts.org The presence of four substituents in a 1,2,3,5-pattern (if we consider the isophthalate (B1238265) as positions 1 and 3) leads to considerable crowding around the aromatic core.

This steric crowding can influence the molecule's conformation, potentially forcing the ester and amide groups out of the plane of the benzene ring to minimize repulsive interactions. Such conformational changes can, in turn, affect the extent of resonance between these substituents and the aromatic π-system. Furthermore, the steric environment will play a crucial role in directing the approach of reagents in any chemical transformations, potentially favoring attack at less hindered sites. lumenlearning.com For instance, the accessibility of the ester groups for hydrolysis or the amide group for other reactions could be influenced by the neighboring chloro and methoxycarbonyl groups.

Applications of Dimethyl 4 Acetamido 6 Chloroisophthalate in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The diester nature of Dimethyl 4-acetamido-6-chloroisophthalate makes it a prime candidate for polycondensation reactions. The methyl ester groups can react with diols or diamines to form polyesters and polyamides, respectively. The presence of the acetamido and chloro substituents on the aromatic ring is anticipated to impart unique characteristics to the resulting polymers, such as modified solubility, thermal stability, and intermolecular interactions.

Isophthalate (B1238265) derivatives are fundamental monomers in the production of various commercially important polyesters and polyamides. For instance, isophthalic acid itself is a common comonomer used to modify the properties of polyethylene (B3416737) terephthalate (B1205515) (PET), enhancing its clarity and processability.

In the context of high-performance polymers, functionalized isophthalates can be used to synthesize aramids (aromatic polyamides) and polyimides with enhanced properties. The chloro and acetamido groups on the this compound backbone could influence the polymer's properties in several ways:

Thermal Stability: The aromatic nature of the isophthalate unit contributes to high thermal stability. The polar acetamido group may introduce strong hydrogen bonding between polymer chains, further increasing the glass transition temperature and thermal resistance.

Solubility: The functional groups can alter the polymer's solubility in organic solvents, which is a critical factor for processing and fabrication.

Flame Retardancy: The presence of the chlorine atom is expected to confer a degree of flame retardancy to the resulting polymer.

The acetamido group on the isophthalate ring offers a site for potential post-polymerization modification. This allows for the creation of functionalized polymer architectures where the polymer backbone provides the mechanical and thermal stability, and the side chains introduce specific functionalities. For example, the acetamido group could be hydrolyzed to an amino group, which can then be used to graft other molecules, such as photosensitizers, catalytic moieties, or biocompatible polymers. This approach enables the design of materials for a wide range of applications, from responsive materials to drug delivery systems.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the topology, porosity, and functionality of the resulting framework. Isophthalate and its derivatives are widely used as ligands in the synthesis of MOFs due to their ability to coordinate with metal centers in various modes.

To be used as a ligand in MOF synthesis, the diester this compound would first need to be hydrolyzed to its corresponding dicarboxylic acid, 4-acetamido-6-chloroisophthalic acid. This dicarboxylate ligand could then coordinate with metal ions through its two carboxylate groups.

The coordination chemistry of isophthalate ligands is rich and varied. The two carboxylate groups can be oriented at a 120° angle to each other, which can lead to the formation of diverse network topologies. The substituent groups on the isophthalate ring play a significant role in directing the final structure of the coordination polymer. Studies on similar substituted isophthalates, such as 5-methylisophthalic acid and 5-hydroxyisophthalic acid, have shown that even small changes in the substituent can lead to different coordination networks and supramolecular frameworks nih.gov. The acetamido and chloro groups of 4-acetamido-6-chloroisophthalic acid would be expected to influence the framework's structure through steric effects and by participating in hydrogen bonding, potentially leading to novel topologies.

Research on coordination polymers of a bis-isophthalate bridging ligand has demonstrated the formation of 2D coordination polymers with 1D channels occupied by water molecules rsc.org. This highlights the potential of isophthalate-based ligands to create porous structures.

The porosity of MOFs is one of their most important features, enabling applications in gas storage, separation, and catalysis. The size and shape of the pores in a MOF are determined by the length and geometry of the organic ligand and the coordination geometry of the metal center.

While no specific data exists for MOFs synthesized from 4-acetamido-6-chloroisophthalic acid, we can infer potential properties from related materials. For example, a dimethyl-functionalized Ce(IV)-based UiO-66 MOF has been synthesized and shown to have applications in gas sorption and redox catalysis researchgate.net. The functional groups within the pores of a MOF can significantly impact its adsorption characteristics. The acetamido group in a hypothetical MOF derived from 4-acetamido-6-chloroisophthalic acid could provide hydrogen bonding sites, potentially enhancing the selective adsorption of polar molecules like water or carbon dioxide.

The following table summarizes the adsorption characteristics of some representative MOFs, illustrating the range of properties that can be achieved with different metal-ligand combinations.

| MOF Material | Ligand | Metal Ion | Surface Area (m²/g) | Application |

| UiO-66(Ce)-(CH₃)₂ researchgate.net | 2,5-dimethyl-1,4-benzenedicarboxylate | Ce(IV) | High | Gas Sorption, Catalysis |

| [Cd(5-Me-ip)(2-NH₂-3,4-bpe)]n nih.gov | 5-methylisophthalic acid | Cd(II) | Not specified | Photoluminescence |

| poly-[M(H₂L)]·4.5H₂O (1M) rsc.org | N,N′-bis(1,3-dicarboxyphenyl-5-methylene)-1,3-dimethylpropanediamine | Co, Zn, Cd | Porous with 1D channels | Single Molecule Magnetism |

This table is for illustrative purposes and shows data for isophthalate analogs, as direct data for this compound is not available.

Development of Functional Materials

The combination of a robust polymer backbone or a porous MOF architecture with the specific functionalities imparted by the acetamido and chloro substituents opens up possibilities for the development of a range of functional materials.

For instance, the presence of the acetamido group could be exploited for sensing applications. MOFs containing specific functional groups have been developed as luminescent chemodosimeters for various analytes mdpi.com. A MOF incorporating the 4-acetamido-6-chloroisophthalate ligand might exhibit selective sensing properties towards certain metal ions or small molecules that can interact with the acetamido group.

Furthermore, transition metal-based MOFs are known for their applications in environmental remediation, including the photocatalytic degradation of pollutants and the capture of toxic gases ipn.mx. A MOF synthesized with 4-acetamido-6-chloroisophthalic acid and a suitable transition metal could potentially be explored for such applications, with the functional groups influencing the catalytic activity and selectivity.

Optoelectronic Properties (e.g., organic light-emitting diodes)

There is no available information or research data on the optoelectronic properties of this compound. Studies detailing its potential use in organic light-emitting diodes (OLEDs), including any performance metrics, are absent from the scientific literature.

Gas Separation and Storage Applications

Similarly, there are no published research findings on the application of this compound for gas separation and storage. The potential of this compound as a material for these purposes has not been explored in any available studies.

Exploration in Biological and Agrochemical Contexts Preclinical/mechanistic Focus

In Vitro Biological Activity Screening and Mechanistic Investigations

In vitro studies are fundamental to understanding a compound's potential by examining its effects on isolated biological components. However, for Dimethyl 4-acetamido-6-chloroisophthalate, there is currently no published research in the following key areas:

Enzyme Inhibition Studies

No data is available on the inhibitory activity of this compound against any specific enzymes.

Receptor Binding Assays

There are no published findings from receptor binding assays to indicate whether this compound interacts with any known biological receptors.

Cell-Based Assays (e.g., proliferation, differentiation)

Scientific literature lacks any reports on the effects of this compound in cell-based assays that would assess its impact on cellular processes such as proliferation or differentiation.

Preclinical In Vivo Studies in Animal Models (excluding human trials)

Preclinical in vivo studies in animal models are a critical step to evaluate the pharmacological activity and biological targets of a compound in a whole organism. To date, no such studies for this compound have been published in the scientific domain.

Pharmacological Activity Assessment

There is no available information from animal models to characterize any potential pharmacological activities of this compound.

Investigation of Biological Targets and Pathways

Without in vitro or in vivo data, the biological targets and pathways that may be modulated by this compound remain unknown.

Potential in Agrochemical Development

The potential of a compound in agrochemical development is assessed through various lenses, including its efficacy as a herbicide or pesticide, its ability to regulate plant growth, and the relationship between its chemical structure and its biological activity.

As of the latest available scientific literature and patent databases, there are no specific studies detailing the use of this compound as a direct precursor for the synthesis of commercialized or late-stage development herbicides or pesticides. While isophthalate (B1238265) derivatives are broadly utilized in chemical synthesis, dedicated research outlining the conversion of this specific molecule into targeted agrochemicals is not publicly documented.

However, the structural motifs present in this compound—a substituted aromatic ring with amide and chloro functionalities—are common in various classes of herbicides. For instance, research into related structures, such as dimethyl 2-acetamido terephthalate (B1205515), has shown that this class of compounds can exhibit herbicidal activity. These studies provide a rationale for the potential investigation of chlorinated isophthalate analogs.

There is currently no published research specifically investigating the plant growth regulating properties of this compound. Plant growth regulators (PGRs) can influence various physiological processes in plants, such as germination, root development, and flowering. tnau.ac.inbyjus.comneliti.com The activity of a PGR is highly dependent on its chemical structure and its interaction with plant hormone pathways.

General research on substituted benzoic acid and isophthalic acid derivatives indicates that they can possess biological activity, but specific data for this compound is absent. tnau.ac.in Without empirical data from bioassays on various plant species, any potential for this compound to act as a plant growth promoter or inhibitor remains speculative.

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. These studies systematically modify a lead compound's structure to determine which functional groups and substitutions enhance or diminish its desired biological effect.

For the isophthalate class of molecules, SAR studies in the agrochemical context are not as extensively documented as for other chemical families. However, the principles of SAR suggest that the substituents on the isophthalate ring—in this case, the acetamido and chloro groups—would be critical determinants of any potential herbicidal or plant growth regulatory activity. The position and nature of these groups influence the molecule's electronic properties, lipophilicity, and steric hindrance, all of which affect its ability to bind to a biological target.

Without experimental data on this compound and a range of its analogs, a detailed SAR analysis cannot be constructed. Future research in this area would require the synthesis of related compounds and their systematic evaluation in biological assays.

Derivatization and Analog Synthesis for Targeted Research

Design and Synthesis of Structurally Modified Analogs

The generation of structurally modified analogs is crucial for understanding how specific molecular features influence biological activity or material properties. Key modifications can be targeted at the chloro, acetamido, and ester groups.

The chlorine atom on the aromatic ring is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura coupling allow for the introduction of a wide array of aryl or heteroaryl groups, while Stille coupling can be used to introduce organotin-derived fragments. rsc.orgmdpi.com These reactions are fundamental for creating biaryl structures, which are prevalent in pharmaceuticals. nih.gov The conditions for these couplings are generally mild and tolerate a variety of functional groups. nih.gov

The acetamido group (–NHCOCH₃) can also be a target for analog synthesis. The amide bond can be hydrolyzed to the corresponding aniline (B41778), which can then be derivatized with different acyl groups to explore the impact of the N-acyl substituent on activity. This aniline intermediate also opens up possibilities for further reactions, such as reductive amination or serving as a nucleophile in other coupling reactions. nih.gov

Finally, the two methyl ester groups (–COOCH₃) can be readily modified. Saponification (hydrolysis under basic conditions) yields the corresponding dicarboxylic acid. This diacid can then be re-esterified with various alcohols to produce a range of dialkyl or diaryl isophthalates, altering the steric and electronic properties of the molecule. chemicalbook.comresearchgate.netyoutube.com Alternatively, the esters can be converted to amides by reacting with primary or secondary amines.

A hypothetical reaction scheme for generating diverse analogs is presented below.

| Modification Site | Reaction Type | Potential Reagents | Resulting Moiety |

| 6-Chloro Position | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Substituted biaryl system |

| 6-Chloro Position | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand (e.g., BINAP) | N-Aryl amine |

| 4-Acetamido Group | Hydrolysis followed by Acylation | 1. NaOH (aq) 2. Acyl chlorides/anhydrides | Modified N-acyl group |

| 1,3-Ester Groups | Saponification & Re-esterification | 1. NaOH (aq) 2. Various alcohols, H⁺ catalyst | Dialkyl/diaryl isophthalates |

| 1,3-Ester Groups | Amidation | Amines (R₂NH) | Dicarboxamides |

Functionalization for Bioconjugation or Material Integration

To utilize Dimethyl 4-acetamido-6-chloroisophthalate or its derivatives in biological systems or advanced materials, it must often be covalently linked to other molecules, a process known as bioconjugation. nih.govpurdue.edu This requires the introduction of a "handle"—a functional group capable of reacting selectively with a partner molecule (e.g., a protein, nucleic acid, or polymer surface) under mild conditions. taylorandfrancis.comnih.gov

One common strategy involves modifying one of the ester groups. Selective hydrolysis of one ester to a carboxylic acid provides a reactive handle for amide bond formation with an amine-containing biomolecule or material, often using carbodiimide (B86325) coupling agents like EDC. Another approach is to introduce a linker with a terminal reactive group. For instance, the aniline derivative (obtained from hydrolysis of the acetamido group) could be reacted with a linker containing an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a protein.

For material integration, derivatives can be designed to participate in polymerization reactions. For example, converting the ester groups to hydroxyls (via reduction) or maintaining the dicarboxylic acid form allows the molecule to be used as a monomer in the synthesis of polyesters or polyamides. taylorandfrancis.com

| Functional Handle | Synthetic Approach | Target for Conjugation/Integration | Linkage Formed |

| Carboxylic Acid | Selective ester hydrolysis | Primary amines (e.g., lysine (B10760008) residues in proteins) | Amide bond |

| Primary Amine | Hydrolysis of acetamido group | Activated esters, isothiocyanates | Amide, Thiourea |

| Alkyne or Azide | Coupling a linker to the aromatic ring | Azide or alkyne partner via "Click Chemistry" | Triazole ring |

| Diol | Reduction of ester groups | Diacids or diacyl chlorides | Polyester |

Combinatorial Approaches to Library Generation

Combinatorial chemistry provides a powerful method for rapidly generating a large number of structurally related compounds for high-throughput screening. libretexts.org The scaffold of this compound is well-suited for this approach due to its multiple, orthogonally reactive sites.

A combinatorial library could be designed by systematically varying substituents at two or more positions. For example, a library could be built around the core by first performing a Suzuki coupling at the chloro position with a set of 10 different boronic acids. nih.gov The resulting 10 compounds could then each be subjected to hydrolysis of the acetamido group, followed by re-acylation with a set of 10 different acyl chlorides. This two-step process would theoretically yield a library of 100 distinct analogs. If the ester groups were also diversified, the size of the library would expand significantly. Such libraries are invaluable in the early stages of drug discovery and materials development. escholarship.orgnih.gov

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.orgnih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow the transformation of the labeled molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

For this compound, several labeling strategies are feasible.

¹³C-Labeling: The carbonyl carbons of the ester or amide groups are common targets for ¹³C labeling. This can be achieved by using a ¹³C-labeled precursor during synthesis, such as ¹³C-acetyl chloride for the acetamido group or ¹³C-methanol for the ester groups. alexotech.com

¹⁵N-Labeling: The nitrogen atom of the acetamido group can be labeled using a ¹⁵N-containing aminating reagent during the synthesis of the precursor 4-amino-6-chloroisophthalic acid derivative. researchgate.netnih.gov

Deuterium (²H)-Labeling: Deuterium can be incorporated at various positions, such as on the methyl groups of the esters or the acetyl group, to study kinetic isotope effects or to block sites of metabolism.

These labeled compounds are critical for in-depth mechanistic investigations, allowing for the unambiguous assignment of metabolic pathways or the identification of key intermediates in a chemical transformation. acs.orgresearchgate.net

| Isotope | Position | Synthetic Precursor | Analytical Application |

| ¹³C | Acetyl carbonyl | [1-¹³C]Acetyl chloride | NMR/MS to track amide transformations |

| ¹³C | Ester carbonyls | [¹³C]Methanol | NMR/MS to study ester hydrolysis/transesterification |

| ¹⁵N | Amide nitrogen | K¹⁵NO₃ (in nitration step of precursor) | NMR/MS to follow the fate of the nitrogen atom |

| ²H (D) | Acetyl methyl | [D₃]Acetyl chloride | Study of kinetic isotope effects, metabolic blocking |

Advanced Analytical Method Development for Research Applications

Development of Chromatographic Methods for Complex Matrices

Chromatographic techniques are fundamental for the separation and quantification of individual components within a mixture. For a compound like Dimethyl 4-acetamido-6-chloroisophthalate, with its distinct chemical structure comprising ester, amide, and chloro functional groups, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be viable analytical approaches, each with its own set of developmental considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide array of compounds. The development of a robust HPLC method for this compound would necessitate a systematic optimization of several key parameters.

A reversed-phase HPLC method would likely be the initial approach, given the compound's moderate polarity. The selection of the stationary phase is critical; a C18 or C8 column would be a standard choice, providing a non-polar surface for interaction. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), would need to be carefully optimized to achieve adequate retention and separation from potential impurities. Gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to ensure the elution of all components with good peak shape.

Detection is another crucial aspect. Given the presence of a chromophore in the molecule, UV-Vis detection would be a primary choice. The selection of an appropriate wavelength, likely in the range of 254 nm to 280 nm, would be determined by scanning the UV spectrum of the pure compound to find the wavelength of maximum absorbance.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for potential MS coupling. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | To ensure elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 260 nm | Based on typical absorbance for similar aromatic structures. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) Method Development

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. For this compound, its suitability for GC analysis would depend on its thermal stability. Assuming it is sufficiently stable, a GC method would offer high efficiency and sensitivity.

The choice of the GC column is paramount. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be a suitable starting point. The temperature program, involving an initial temperature, ramp rate, and final temperature, would need to be optimized to achieve separation of the target analyte from any related substances. The injector and detector temperatures must also be carefully selected to ensure efficient vaporization without causing thermal degradation.

Flame Ionization Detection (FID) is a common choice for GC due to its robustness and wide linear range for organic compounds.

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, mid-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 280 °C | To ensure complete vaporization without degradation. |

| Oven Program | 150 °C (1 min), then 10 °C/min to 300 °C (5 min) | To separate compounds with different boiling points. |

| Detector | FID at 310 °C | Universal detector for organic compounds. |

| Injection Mode | Split (10:1) | To prevent column overloading. |

Hyphenated Analytical Techniques for Comprehensive Characterization

For unambiguous identification and quantification, especially in complex matrices, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable.

GC-MS/MS and LC-MS/MS for Structural and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the gold standards for trace-level quantification and structural elucidation.

In an LC-MS/MS system, the eluent from the HPLC is directed into a mass spectrometer. An electrospray ionization (ESI) source would be a common choice for a molecule like this compound, as it is effective for polar and moderately polar compounds. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound and its fragments, or in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification. In MRM, a specific precursor ion (the molecular ion) is selected and fragmented, and then a specific product ion is monitored.

Similarly, in GC-MS/MS, the separated compounds from the GC column are introduced into the mass spectrometer, typically using an electron ionization (EI) source. EI provides characteristic fragmentation patterns that can be used for structural identification by comparing them to a spectral library. The tandem MS capability (MS/MS) allows for enhanced selectivity and sensitivity, which is crucial when analyzing complex research samples.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Scan Type | MRM |

| Precursor Ion (Q1) | m/z 286.06 (M+H)⁺ |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be optimized |

HPLC-NMR and Other Advanced Hyphenated Systems

For definitive structural elucidation without the need for isolating pure compounds, High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is an exceptionally powerful tool. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide detailed structural information, including the connectivity of atoms and stereochemistry, which is invaluable in the characterization of novel compounds or impurities in research samples. While not a routine technique due to its complexity and cost, HPLC-NMR can be instrumental in solving challenging structural problems.

Spectroscopic Methods for Quantitative Analysis in Research Samples

Beyond chromatographic methods, spectroscopic techniques can be employed for the quantitative analysis of this compound, particularly for bulk material or in simpler matrices.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for quantification. By establishing a calibration curve of absorbance versus concentration of the pure standard, the concentration of the compound in a research sample can be determined, provided there are no interfering substances that absorb at the same wavelength.

Infrared (IR) spectroscopy, while primarily a qualitative technique for identifying functional groups, can be adapted for quantitative purposes. By monitoring the intensity of a specific, well-defined absorption band that is unique to the target molecule, its concentration can be determined.

Advanced Method Validation for Research-Grade Precision and Accuracy

The development and validation of analytical methods are critical for ensuring the reliability and accuracy of research findings. For a compound such as this compound, this process would involve a rigorous evaluation of various performance characteristics to establish a method that is fit for its intended research applications. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific, detailed research findings and data tables pertaining to the advanced analytical method validation for this compound.

While general principles of method validation are well-established, their specific application and the resulting data are unique to the analyte and the analytical technique employed. For research-grade precision and accuracy, a typical validation process for a compound like this compound would theoretically include the following parameters, although no specific experimental data has been published.

Theoretical Validation Parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For instance, potential impurities from its synthesis, like Methyl 2-acetamido-4-chloro-5-iodobenzoate, would need to be distinguished from the main compound.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship would be established by analyzing a series of dilutions of a standard solution of this compound.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This would typically be assessed using a recovery study by spiking a blank matrix with a known concentration of the compound.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Tables

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct research on Dimethyl 4-acetamido-6-chloroisophthalate is exceptionally sparse. The current understanding is largely extrapolated from studies on analogous compounds. For instance, research on various 5-substituted isophthalate (B1238265) derivatives has demonstrated their potential in creating coordination polymers with diverse properties, including catalytic, magnetic, and gas storage capabilities. nih.govst-andrews.ac.uk The functional groups present in this compound—an acetamido group, a chloro group, and two methyl ester groups on an isophthalate framework—suggest potential for similar applications.

The acetamido group can act as a hydrogen bond donor and acceptor, influencing the supramolecular assembly of resulting structures. The chloro substituent, being an electron-withdrawing group, can modulate the electronic properties of the benzene (B151609) ring, which could be relevant for applications in areas like electrochromism, a field where other substituted isophthalates have been investigated. researchgate.net Furthermore, the dimethyl ester configuration is a common feature in precursors for polymerization reactions and the synthesis of more complex molecules. For example, dimethyl tetrachloroterephthalate, a structurally related compound, is a known herbicide. nih.gov

Identified Gaps and Emerging Research Opportunities

The most significant gap is the lack of fundamental research into the synthesis and characterization of this compound itself. There are no readily available reports detailing its preparation or its physical and chemical properties. This presents a clear opportunity for foundational research.

Emerging opportunities for this compound and its derivatives could lie in several areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The isophthalate core is a well-established building block for MOFs. nih.govst-andrews.ac.uk The specific substitutions on this compound could lead to new materials with unique pore environments and functionalities, potentially for applications in gas separation, catalysis, or as sensors.

Bioactive Molecules: The presence of the acetamido group, a common feature in many biologically active compounds, suggests that derivatives of this compound could be explored for potential pharmaceutical or agrochemical applications. The degradation of other complex aromatic compounds has been shown to produce various isophthalate derivatives, highlighting their presence in biological systems. acs.org

Functional Materials: The combination of the chloro and acetamido groups could impart specific properties to polymers or small molecules derived from this compound. These might include flame retardancy, altered solubility, or specific interactions with other molecules, making them interesting for the development of new functional materials.

Prospective Methodological Advancements and Interdisciplinary Approaches

Future research on this compound would benefit from a combination of advanced synthetic methods, computational modeling, and interdisciplinary collaboration.

Advanced Synthesis and Characterization: The development of an efficient and scalable synthesis route is the first critical step. This could involve multi-step organic synthesis, potentially leveraging modern catalytic methods for C-N and C-Cl bond formation. Following synthesis, a thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential to establish its precise structure and properties. High-throughput screening methods could then be employed to rapidly explore its potential in various applications.

Computational Chemistry: Density Functional Theory (DFT) calculations could be a powerful tool to predict the geometric and electronic structure of this compound and its potential coordination complexes. acs.org Such studies can guide synthetic efforts by predicting stable structures and potential reactivity, saving significant laboratory time and resources.

Interdisciplinary Collaboration: A collaborative approach between organic chemists, materials scientists, and biologists would be crucial to fully explore the potential of this compound. Organic chemists can focus on synthesis and derivatization, while materials scientists can investigate its use in polymers and MOFs. Biologists could then screen these new materials and molecules for any interesting biological activity.

Q & A

Q. How should researchers design a comparative study to evaluate the compound’s reactivity versus structurally analogous phthalates?

- Methodological Answer : Select analogs with systematic variations (e.g., substituent position, electronic effects). Use Hammett plots to correlate reactivity with substituent constants (σ). Pair experimental kinetic data with computational electrophilicity indices (e.g., Fukui functions) to establish structure-activity relationships (SARs) .

Data Interpretation and Ethical Considerations

Q. What ethical frameworks apply when reporting conflicting toxicity data for this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles to ensure transparency. Disclose methodological limitations (e.g., assay sensitivity, model organism relevance) in publications. Consult institutional review boards (IRBs) for studies involving human or animal subjects .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.